molecular formula C16H26N2O2 B3004836 (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626208-45-5

(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No. B3004836
CAS RN: 626208-45-5
M. Wt: 278.396
InChI Key: RKOCZCYQGXYZGD-UHFFFAOYSA-N
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Description

(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, also known as EMS-Morpholino, is an organometallic compound with a wide range of applications in scientific research. EMS-Morpholino is a versatile compound that has been used in a variety of lab experiments, including drug development, biochemistry, and molecular biology. EMS-Morpholino has been found to have an array of biochemical and physiological effects, making it a valuable tool for scientists.

Scientific Research Applications

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of compounds related to (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine. For instance, Bektaş et al. (2007) synthesized derivatives of morpholine and evaluated their antimicrobial activities, finding some of these compounds to possess good to moderate activities against test microorganisms Bektaş et al., 2007.

Antibacterial Activity

Cai Zhi (2010) conducted research on compounds involving morpholine, leading to the creation of a molecule with significant antibacterial activity Cai Zhi, 2010.

Synthesis and Molecular Structure Analysis

A variety of studies have focused on the synthesis and structural analysis of morpholine derivatives. Kuznetsov et al. (2007) developed a synthesis method for pyrido[3,4-d]pyrimidines using compounds related to morpholine Kuznetsov, Nam, & Chapyshev, 2007. Additionally, Behr et al. (2000) explored the hydroaminomethylation of fatty acids with morpholine, yielding interesting surfactant substrates Behr, Fiene, Buss, & Eilbracht, 2000.

Application in Organic Chemistry

Jurd (1978) reported on the reaction of morpholine with 2-Benzyl-5-methoxy-1,4-benzoquinones, leading to novel amination reactions and the formation of morpholino derivatives Jurd, 1978.

Catalysis and Reaction Mechanisms

Utsunomiya and Hartwig (2003) described a ruthenium-catalyzed hydroamination process involving morpholine, contributing to advancements in organic synthesis Utsunomiya & Hartwig, 2003.

Biodegradable Polymer Synthesis

Veld, Dijkstra, and Feijen (1992) researched the synthesis of polyesteramides with pendant functional groups using morpholine derivatives, important for developing biodegradable polymers Veld, Dijkstra, & Feijen, 1992.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological targets. The morpholine ring is a common feature in many drugs and can contribute to their lipophilicity and ability to cross biological membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. For example, if it shows promising biological activity, it could be further developed and studied as a potential drug .

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-2-20-16-6-4-15(5-7-16)14-17-8-3-9-18-10-12-19-13-11-18/h4-7,17H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOCZCYQGXYZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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